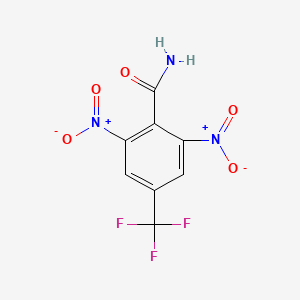

2,6-Dinitro-4-(trifluoromethyl)benzamide

Beschreibung

2,6-Dinitro-4-(trifluoromethyl)benzamide is a nitroaromatic compound characterized by a benzene ring substituted with two nitro (-NO₂) groups at the 2- and 6-positions, a trifluoromethyl (-CF₃) group at the 4-position, and a benzamide (-CONH₂) functional group. The trifluoromethyl and nitro groups enhance stability, lipophilicity, and bioactivity, making such compounds effective in agrochemical roles .

Eigenschaften

CAS-Nummer |

65517-11-5 |

|---|---|

Molekularformel |

C8H4F3N3O5 |

Molekulargewicht |

279.13 g/mol |

IUPAC-Name |

2,6-dinitro-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H4F3N3O5/c9-8(10,11)3-1-4(13(16)17)6(7(12)15)5(2-3)14(18)19/h1-2H,(H2,12,15) |

InChI-Schlüssel |

FLLULEVATOIQCT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(trifluoromethyl)benzamide typically involves the nitration of 4-(trifluoromethyl)benzoic acid, followed by the conversion of the resulting dinitro compound to the corresponding benzamide. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of 2,6-Dinitro-4-(trifluoromethyl)benzamide may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dinitro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are often used for nucleophilic substitution reactions.

Major Products:

Reduction: The reduction of nitro groups yields 2,6-diamino-4-(trifluoromethyl)benzamide.

Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,6-Dinitro-4-(trifluoromethyl)benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Ethalfluralin (N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)

- Molecular Formula : C₁₃H₁₄F₃N₃O₄

- CAS Number : 55283-68-6

- Use : Pre-emergent herbicide for weed control in crops like soybeans and sunflowers.

- Key Features :

2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline

- Molecular Formula : C₁₃H₁₆F₃N₃O₄

- CAS Number : 1582-09-8

- Use : Herbicide targeting broadleaf weeds.

- Key Features: Dipropylamino substituents enhance soil persistence and mobility. Lower water solubility compared to benzamide derivatives, increasing its residual activity .

Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine)

- Molecular Formula : C₁₃H₄Cl₂F₆N₄O₄

- CAS Number : 79622-59-6

- Use : Broad-spectrum fungicide (e.g., Omega 500F) against pathogens like Botrytis and Phytophthora.

- Key Features :

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin

- Molecular Formula : C₁₁H₁₁F₃N₄O₄

- CAS Number: Not explicitly listed (structural analog).

Comparative Data Table

Research Findings and Trends

Role of Substituents :

- Nitro Groups : Enhance electron-withdrawing effects, stabilizing the molecule and promoting redox interactions in biological systems.

- Trifluoromethyl Groups : Increase lipophilicity and resistance to metabolic degradation .

- Amine vs. Amide : Amine derivatives (e.g., Ethalfluralin) exhibit higher volatility and soil mobility, whereas amides (e.g., target compound) may have reduced environmental persistence due to hydrogen-bonding capabilities .

Biological Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.